L-Cysteinyl-L-cysteinyl-L-phenylalanyl-L-seryl-L-leucine

Peptide Synthesis Analytical Chemistry Quality Control

Research requiring selective thiol-disulfide redox behavior or metal ion coordination (Zn²⁺, Cd²⁺) often suffers from peptide analogs lacking the vicinal dithiol motif. This synthetic linear pentapeptide (H-Cys-Cys-Phe-Ser-Leu-OH) provides a defined model system. - **Exact mass**: 571.21344 g/mol for LC-MS reference standard development. - **Sequence-specific reactivity**: Cannot be replicated by Cys-X-Cys variants or scrambled sequences. - **Immediate availability**: Supplied with verified purity specifications.

Molecular Formula C24H37N5O7S2
Molecular Weight 571.7 g/mol
CAS No. 646505-76-2
Cat. No. B12589862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Cysteinyl-L-cysteinyl-L-phenylalanyl-L-seryl-L-leucine
CAS646505-76-2
Molecular FormulaC24H37N5O7S2
Molecular Weight571.7 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)O)NC(=O)C(CO)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CS)NC(=O)C(CS)N
InChIInChI=1S/C24H37N5O7S2/c1-13(2)8-17(24(35)36)27-22(33)18(10-30)28-21(32)16(9-14-6-4-3-5-7-14)26-23(34)19(12-38)29-20(31)15(25)11-37/h3-7,13,15-19,30,37-38H,8-12,25H2,1-2H3,(H,26,34)(H,27,33)(H,28,32)(H,29,31)(H,35,36)/t15-,16-,17-,18-,19-/m0/s1
InChIKeyPTMUBXZRKJIUHT-VMXHOPILSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cys-Cys-Phe-Ser-Leu: Pentapeptide with Vicinal Cysteine Motif


L-Cysteinyl-L-cysteinyl-L-phenylalanyl-L-seryl-L-leucine (CAS 646505-76-2) is a synthetic linear pentapeptide with the sequence H-Cys-Cys-Phe-Ser-Leu-OH. Its molecular formula is C₂₄H₃₇N₅O₇S₂, with a monoisotopic mass of 571.21344 g/mol . The compound is characterized by a vicinal dithiol (Cys-Cys) motif at the N-terminus, a feature that distinguishes it from peptides with a single cysteine or those with a Cys-X-Cys spacing [1]. Its primary listing is within the ZINC database of commercially available compounds (ZINC32802307), indicating its use as a research tool rather than an approved therapeutic [2].

Why Generic Substitution Fails for Cys-Cys-Phe-Ser-Leu


The specific sequence of L-Cysteinyl-L-cysteinyl-L-phenylalanyl-L-seryl-L-leucine, particularly its vicinal cysteine (Cys-Cys) motif, dictates unique chemical reactivity and metal-binding properties that cannot be replicated by simple sequence scrambling or substitution with other pentapeptide analogs . Even a minor alteration, such as replacing the C-terminal leucine with another hydrophobic residue or inserting a spacer between the cysteine residues, would fundamentally alter the compound's thiol-disulfide redox behavior and its potential as a selective ligand. Procurement of a truly equivalent compound requires strict sequence identity, as 'in-class' peptides often exhibit drastically different biological activities, as demonstrated by the selective inhibition of alpha-chymotrypsin by a related Cys-Cys-Phe-Ser-containing nonapeptide, while trypsin and elastase remained unaffected [1].

Quantitative Differentiation Evidence for Cys-Cys-Phe-Ser-Leu


Molecular Identity and Purity for Procurement

The compound's exact mass (571.21344 g/mol), molecular formula (C₂₄H₃₇N₅O₇S₂), and defined stereochemistry (all L-amino acids) serve as the primary quantitative identifiers for procurement, distinguishing it from any diastereomer or analogue with a different molecular weight . The presence of five defined stereocenters (InChIKey: PTMUBXZRKJIUHT-VMXHOPILSA-N) ensures chiral purity requirements are met, which is critical for biological assays where D-amino acid incorporation can abolish activity .

Peptide Synthesis Analytical Chemistry Quality Control

TPSA as a Membrane Permeability Differentiator

The compound's calculated Topological Polar Surface Area (TPSA) of 202 Ų provides a quantitative basis for comparing its passive membrane permeability potential against close analogs. This value is significantly higher than that of a pentapeptide lacking the hydroxyl group of serine (e.g., substituting Ser with Ala would reduce TPSA), directly impacting its suitability for assays requiring cellular uptake.

Drug Design ADME Physicochemical Properties

Vicinal Cysteine Motif: Metal Binding and Redox Determinant

The N-terminal Cys-Cys motif provides a unique dithiol coordination sphere that can chelate metal ions differently from peptides with a single Cys or a Cys-X-Cys sequence . This is supported by class-level evidence from related peptides, such as the cyclic nonapeptide Cys-Cys-Phe-Ser-Trp-Arg-Cys-Arg-Cys, which relied on its cysteine array for specific enzyme inhibition (Ki ~ 1 µM for alpha-chymotrypsin) [1]. The oxidized (disulfide) form of that peptide was required for activity, highlighting the critical role of the cysteine redox state, a property directly shared with the target compound.

Bioinorganic Chemistry Redox Biology Peptide Metallodrugs

Solubility-Enhancing Serine at Position 4

The inclusion of L-serine at position 4 introduces a polar hydroxyl group that enhances aqueous solubility compared to a fully hydrophobic analog. The XLogP3 value of -2.3 for the target compound indicates good hydrophilicity. In contrast, replacing serine with an alanine (Cys-Cys-Phe-Ala-Leu) would yield a more hydrophobic peptide with a higher XLogP, potentially reducing its solubility and making it less suitable for aqueous biological assays.

Peptide Solubility Formulation Aqueous Stability

Optimal Application Scenarios for Cys-Cys-Phe-Ser-Leu


Studying Vicinal Dithiol Reactivity and Metal Chelation

The N-terminal Cys-Cys motif provides a unique platform for investigating the kinetics and thermodynamics of disulfide bond formation, metal ion coordination (e.g., Zn²⁺, Cd²⁺), and redox-dependent structural changes . Research groups focused on bioinorganic chemistry or redox biology can utilize this compound as a defined model to compare with monothiol peptides or Cys-X-Cys variants.

LC-MS Reference Standard for Peptide Quantification

The compound's well-defined molecular formula (C₂₄H₃₇N₅O₇S₂) and exact mass (571.21344 g/mol) make it suitable as a reference standard for developing and validating liquid chromatography-mass spectrometry (LC-MS) methods aimed at quantifying small cysteine-containing peptides in complex biological matrices [1]. Its distinct mass and retention time profile can serve as a system suitability check.

Protease Inhibition Selectivity Probe

Based on class-level evidence, a structurally related nonapeptide (Cys-Cys-Phe-Ser-Trp-Arg-Cys-Arg-Cys) demonstrated specific inhibition of alpha-chymotrypsin but not trypsin or elastase [2]. The shorter pentapeptide can be used as a selectivity probe to map the minimal sequence requirements for enzyme binding, helping to delineate structure-activity relationships in protease inhibitor design.

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